molecular formula C16H14N2O6 B12801089 1-Nitrohydroxyphenyl-N-benzoylalanine CAS No. 59921-69-6

1-Nitrohydroxyphenyl-N-benzoylalanine

Cat. No.: B12801089
CAS No.: 59921-69-6
M. Wt: 330.29 g/mol
InChI Key: CYNAPIVXKRLDER-LBPRGKRZSA-N
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Description

Galectin-1, commonly referred to as GAL 1, is a member of the galectin family of proteins. These proteins are characterized by their affinity for β-galactosides and their significant sequence similarity in the carbohydrate-binding site. Galectin-1 is expressed in various normal and pathological tissues and plays a crucial role in regulating immune responses, inflammation, and cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galectin-1 can be synthesized using recombinant DNA technology. The gene encoding Galectin-1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of Galectin-1 involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. The protein is then harvested and purified using a combination of chromatography and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Galectin-1 primarily undergoes binding interactions rather than traditional chemical reactions. It binds to β-galactoside-containing glycoconjugates on the surfaces of cells and extracellular matrices .

Common Reagents and Conditions: The binding interactions of Galectin-1 are facilitated by its carbohydrate recognition domain, which specifically recognizes and binds to β-galactosides. These interactions are typically studied under physiological conditions, such as neutral pH and body temperature .

Major Products Formed: The primary outcome of Galectin-1 binding is the formation of complexes with glycoconjugates. These complexes play a role in various biological processes, including cell adhesion, migration, and immune regulation .

Scientific Research Applications

Chemistry: In chemistry, Galectin-1 is used as a model protein to study carbohydrate-protein interactions. Its well-characterized binding properties make it a valuable tool for understanding the principles of molecular recognition and binding specificity .

Biology: Galectin-1 is extensively studied in the field of cell biology for its role in cell adhesion, migration, and apoptosis. It is known to modulate immune responses by inducing apoptosis in activated T cells and promoting the differentiation of regulatory T cells .

Medicine: In medicine, Galectin-1 is investigated for its potential therapeutic applications. It has shown promise in treating inflammatory diseases, autoimmune disorders, and cancer. Galectin-1’s ability to modulate immune responses and promote tissue repair makes it a potential candidate for developing new therapeutic strategies .

Industry: In the industrial sector, Galectin-1 is used in the development of diagnostic tools and therapeutic agents. Its binding properties are exploited in the design of biosensors and drug delivery systems .

Mechanism of Action

Galectin-1 exerts its effects by binding to β-galactoside-containing glycoconjugates on the surfaces of cells. This binding triggers a cascade of signaling events that modulate various cellular processes. For example, Galectin-1 binding to T cells induces apoptosis by activating the mitochondrial pathway of cell death. Additionally, Galectin-1 can modulate the immune response by promoting the differentiation of regulatory T cells and inhibiting the activation of effector T cells .

Comparison with Similar Compounds

Similar Compounds: Other members of the galectin family, such as Galectin-3 and Galectin-9, share structural and functional similarities with Galectin-1. These proteins also bind to β-galactosides and play roles in immune regulation, cell adhesion, and apoptosis .

Uniqueness of Galectin-1: What sets Galectin-1 apart from other galectins is its broad range of biological activities and its ability to modulate immune responses in a context-dependent manner. While other galectins may have more specialized functions, Galectin-1 is involved in a wide array of physiological and pathological processes, making it a versatile and valuable target for scientific research and therapeutic development .

Properties

CAS No.

59921-69-6

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

(2S)-2-benzamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C16H14N2O6/c19-14-7-6-10(9-13(14)18(23)24)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,19H,8H2,(H,17,20)(H,21,22)/t12-/m0/s1

InChI Key

CYNAPIVXKRLDER-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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